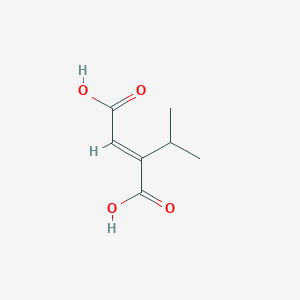

(Z)-2-propan-2-ylbut-2-enedioic acid

説明

Structure

3D Structure

特性

分子式 |

C7H10O4 |

|---|---|

分子量 |

158.15 g/mol |

IUPAC名 |

(E)-2-propan-2-ylbut-2-enedioic acid |

InChI |

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/b5-3+ |

InChIキー |

NJMGRJLQRLFQQX-HWKANZROSA-N |

異性体SMILES |

CC(C)/C(=C\C(=O)O)/C(=O)O |

正規SMILES |

CC(C)C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

Reactions at the Carboxyl Groups:

Anhydride (B1165640) Formation: A hallmark reaction of cis-dicarboxylic acids is their ability to form a cyclic anhydride upon dehydration. Heating (Z)-2-propan-2-ylbut-2-enedioic acid, often in the presence of a dehydrating agent like acetic anhydride or acetyl chloride, would yield 2-propan-2-ylmaleic anhydride . This five-membered ring derivative is often a stable, crystalline solid and serves as a versatile intermediate for further reactions.

Esterification: The carboxylic acid groups can be readily converted to esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents. nih.gov This allows for the synthesis of a wide range of mono- and di-esters, which can modulate the molecule's solubility, volatility, and biological activity. For example, reaction with ethanol (B145695) would produce the corresponding diethyl ester.

Amidation and Imide Formation: Reaction with amines leads to the formation of amides. With primary amines, treatment at moderate temperatures can yield the diamide. Subsequent heating can induce intramolecular cyclization with the loss of a water molecule to form an N-substituted imide, analogous to the well-established synthesis of N-arylmaleimides from maleic anhydride. researchgate.net These N-substituted 2-propan-2-ylmaleimides are an important class of derivatives.

Generation of Structural Analogues:

Modification of the Alkyl Substituent: The core synthetic route via alkyne hydrogenation can be adapted to produce a variety of analogues. By starting with different 2-alkyl-but-2-ynedioic acids (e.g., 2-ethyl, 2-butyl), a library of (Z)-2-alkylbut-2-enedioic acids can be synthesized, allowing for systematic studies of how the size and nature of the alkyl group influence the compound's properties.

Reactions at the Double Bond: The electron-deficient double bond, particularly in the anhydride (B1165640) or imide form, can participate in various addition reactions. For instance, maleic anhydride and its derivatives are classic dienophiles in the Diels-Alder reaction, a powerful tool for constructing complex six-membered rings. This allows for the generation of highly functionalized, polycyclic analogues.

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Derivative Class |

|---|---|---|---|

| Cyclic Anhydride Formation | Heat, Acetic Anhydride | Di-carboxylic acid | Cyclic Anhydride (e.g., Isopropylmaleic anhydride) |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Carboxylic Acid(s) | Mono- or Di-ester |

| Amidation | Amine (e.g., Aniline) | Carboxylic Acid(s) | Amide / Diamide |

| Imide Formation | Primary Amine, then Heat | Di-carboxylic acid | N-Substituted Cyclic Imide |

| Diels-Alder Cycloaddition | Conjugated Diene (e.g., Butadiene) | Carbon-Carbon Double Bond | Cyclic Adduct (Polycyclic Analogue) |

Mechanistic Investigations of Chemical Reactivity of Z 2 Propan 2 Ylbut 2 Enedioic Acid

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in (Z)-2-propan-2-ylbut-2-enedioic acid is the site of various addition reactions. However, its reactivity is electronically influenced by the presence of two electron-withdrawing carboxyl groups and an electron-donating isopropyl group, leading to specific reaction pathways.

A stereospecific reaction is one in which different stereoisomers of a starting material react to give stereoisomerically different products. masterorganicchemistry.com The stereochemistry of addition reactions to the double bond of this compound is dictated by the mechanism of the specific reaction.

For instance, catalytic hydrogenation with a heterogeneous catalyst (e.g., Palladium on carbon) typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. Attack from either the top or bottom face of the planar alkene would result in a pair of enantiomeric products. Conversely, reactions that proceed through a bridged intermediate, such as bromination (forming a bromonium ion), often result in anti-addition, where the nucleophile attacks from the face opposite to the initial electrophilic addition. The specific stereochemical outcome is therefore a direct consequence of the reaction pathway.

The double bond of an alkene is electron-rich and generally acts as a nucleophile, reacting with electrophiles. masterorganicchemistry.com However, in this compound, the electron-withdrawing nature of the adjacent carboxylic acid groups deactivates the double bond towards many common electrophilic addition reactions, such as hydrohalogenation. chemistrysteps.com

Conversely, this electronic arrangement makes the molecule an excellent Michael acceptor, rendering it susceptible to conjugate addition by nucleophiles. This reactivity is analogous to that observed in similar unsaturated dicarboxylic acids like itaconic acid, which readily undergoes aza-Michael addition reactions. nih.gov In such a pathway, a nucleophile attacks the β-carbon (the carbon of the double bond not bearing the isopropyl group), and the resulting enolate intermediate is subsequently protonated. The presence of the bulky isopropyl group would further favor nucleophilic attack at the less sterically hindered β-position.

Transformations Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups are the primary sites for transformations such as esterification and anhydride (B1165640) formation.

The esterification of this compound with an alcohol is a reversible reaction that can be catalyzed by a strong acid. The process occurs sequentially, first forming a monoester and subsequently a diester. Kinetic studies of similar polyprotic acids, such as citric acid, reveal that the rate of each esterification step is distinct. datapdf.comresearchgate.net

Below is a table of hypothetical kinetic data for the acid-catalyzed esterification with ethanol (B145695), illustrating typical parameters investigated in such studies.

| Temperature (°C) | Reactant Ratio (Ethanol:Acid) | Catalyst Conc. (wt%) | Rate Constant (k₁) (L mol⁻¹ min⁻¹) | Rate Constant (k₂) (L mol⁻¹ min⁻¹) | Equilibrium Constant (Keq) |

| 80 | 10:1 | 2% | 0.015 | 0.008 | 4.5 |

| 100 | 10:1 | 2% | 0.045 | 0.025 | 4.2 |

| 120 | 10:1 | 2% | 0.120 | 0.070 | 3.9 |

| 100 | 15:1 | 2% | 0.052 | 0.029 | 4.2 |

| 100 | 10:1 | 4% | 0.088 | 0.049 | 4.2 |

This interactive table contains hypothetical data based on trends observed in the esterification of similar polycarboxylic acids.

The Z-geometry of the diacid, with both carboxylic acid groups in close proximity, facilitates intramolecular dehydration upon heating to form a stable five-membered cyclic anhydride. This is a characteristic reaction of this class of compounds. The resulting anhydride, (Z)-2-propan-2-ylbut-2-enedioic anhydride, is analogous to the well-known citraconic anhydride. wikipedia.orgptgchemical.com

This anhydride is a reactive electrophile and readily undergoes ring-opening reactions with various nucleophiles. ptgchemical.com A particularly useful transformation is its reaction with primary amines. gbiosciences.com The amine attacks one of the carbonyl carbons, leading to the formation of an amide and a terminal carboxylate group. gbiosciences.comthermofisher.com This linkage is stable at neutral to alkaline pH but can be readily hydrolyzed under mild acidic conditions, regenerating the free amine and the original dicarboxylic acid. thermofisher.com This reversible nature makes such anhydrides valuable reagents for the temporary blocking of amine groups in biochemical applications. gbiosciences.comthermofisher.com

Oxidation and Reduction Chemistry

Oxidation: The carbon-carbon double bond can be cleaved under strong oxidizing conditions. Ozonolysis, followed by a reductive or oxidative workup, would cleave the double bond to yield a ketone (from the isopropyl-bearing carbon) and a derivative of pyruvic acid. Reaction with hot, concentrated potassium permanganate (B83412) would similarly lead to oxidative cleavage, ultimately producing a ketone and oxalic acid after further oxidation.

Reduction: The double bond is readily reduced to a carbon-carbon single bond by catalytic hydrogenation over catalysts such as platinum, palladium, or nickel. This reaction yields 2-propan-2-ylbutanedioic acid. The reduction of the carboxylic acid functionalities is more challenging and requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄), for example, would reduce both the double bond and the two carboxylic acid groups to yield the corresponding diol, 2-isopropylbutane-1,4-diol.

Selective Oxidation Processes and Product Formation

The oxidation of this compound targets the electron-rich carbon-carbon double bond. The nature of the resulting products is highly dependent on the oxidizing agent employed and the specific reaction conditions. Strong oxidizing agents typically lead to the cleavage of the double bond.

One of the most definitive methods for cleaving a double bond is ozonolysis. While specific studies on citraconic acid are not prevalent, the reaction outcome can be reliably predicted based on the well-established mechanism of ozonolysis on analogous structures like 2-methylbut-2-ene. doubtnut.comdoubtnut.comtestbook.comsarthaks.com The reaction proceeds in two steps: the addition of ozone to form an unstable ozonide, followed by a workup step. A reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield carbonyl compounds. For citraconic acid, this process is expected to yield pyruvic acid and glyoxylic acid.

Another powerful oxidizing agent is potassium permanganate (KMnO₄). libretexts.org Under hot, acidic, or alkaline conditions, KMnO₄ will oxidatively cleave the double bond. The expected initial products would be a ketone (from the trisubstituted carbon) and a carboxylic acid (from the monosubstituted carbon). Given the structure of citraconic acid, this would also lead to pyruvic acid and oxalic acid, as the intermediate glyoxylic acid would likely be further oxidized under these strong conditions.

Table 1: Predicted Products of Selective Oxidation of this compound

| Oxidizing Agent/Conditions | Predicted Major Products | Reaction Type |

| 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Pyruvic acid, Glyoxylic acid | Ozonolysis (Reductive Workup) |

| Hot, acidic/alkaline KMnO₄ | Pyruvic acid, Oxalic acid | Oxidative Cleavage |

Controlled Reduction Reactions

Controlled reduction of this compound can selectively target either the carbon-carbon double bond or the carboxylic acid functional groups, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation is a standard method for the reduction of carbon-carbon double bonds. youtube.comyoutube.comlibretexts.org In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), and a source of hydrogen gas (H₂), the double bond of citraconic acid is expected to be reduced. This reaction typically occurs via syn-addition of two hydrogen atoms across the same face of the double bond, yielding 2-methylsuccinic acid. This method is generally mild enough to leave the carboxylic acid groups intact.

The reduction of the carboxylic acid groups requires more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). youtube.comchemistrysteps.compharmaguideline.comlibretexts.orgyoutube.com LiAlH₄ is a potent source of hydride ions and is capable of reducing carboxylic acids to primary alcohols. Due to its high reactivity, LiAlH₄ would likely reduce both carboxylic acid groups and the carbon-carbon double bond, resulting in the formation of 2-methyl-1,4-butanediol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids. pharmaguideline.comlibretexts.org

Table 2: Predicted Products of Controlled Reduction of this compound

| Reducing Agent/Conditions | Functional Group Targeted | Predicted Major Product |

| H₂, Pd/C or PtO₂ | C=C Double Bond | 2-Methylsuccinic acid |

| LiAlH₄, followed by H₂O workup | Carboxylic Acids and C=C Double Bond | 2-Methyl-1,4-butanediol |

Intramolecular Reaction Dynamics and Cyclization Tendencies

A prominent feature of the chemical reactivity of this compound is its propensity to undergo intramolecular cyclization to form its corresponding anhydride. The cis configuration of the two carboxylic acid groups facilitates this reaction, as they are positioned in close proximity, which is conducive to an intramolecular dehydration event.

This transformation into citraconic anhydride is typically achieved by heating. wikipedia.org The thermal decomposition of citric acid itself can lead to a mixture of itaconic anhydride and the thermodynamically more stable citraconic anhydride. wikipedia.orgakjournals.com The isomerization of itaconic anhydride to citraconic anhydride can be accomplished by heating it above its melting point. wikipedia.org The process of converting itaconic acid or citric acid directly to citraconic anhydride can be facilitated by conducting the reaction in a high-boiling liquid medium containing a tertiary amide at temperatures between 90°C and 400°C. google.com The reaction can also be catalyzed by heteropolyacids, which allows for the isomerization and dehydration of itaconic acid to citraconic anhydride. google.com The success of the preparation often depends on the rapid removal of water, which drives the equilibrium toward the anhydride product. orgsyn.org

The reaction mechanism involves the nucleophilic attack of the oxygen from one carboxylic acid group onto the electrophilic carbonyl carbon of the other, followed by the elimination of a water molecule to form the stable five-membered anhydride ring.

Table 3: Conditions for Intramolecular Cyclization

| Starting Material | Conditions | Product |

| This compound | Heating | Citraconic anhydride |

| Itaconic Acid / Citric Acid | Heating (90-400°C) in a liquid medium with a tertiary amide | Citraconic anhydride |

| Itaconic Acid | Heating in the presence of a heteropolyacid catalyst | Citraconic anhydride |

| Itaconic Anhydride | Heating above melting point | Citraconic anhydride |

Polymerization Mechanisms and Derivative Involvement

While this compound itself shows little tendency to homopolymerize, its derivative, citraconic anhydride, is an active participant in radical copolymerization reactions. Research has shown that citraconic acid generated during the heating of itaconic acid can act as an inhibitor for the polymerization of itaconic acid, as the radicals formed are stable and less reactive. acs.org

However, citraconic anhydride, acting as an electron-acceptor monomer, readily copolymerizes with electron-donor monomers such as styrene (B11656). acs.org The mechanism for this type of alternating copolymerization is well-understood to proceed via the formation of a charge-transfer complex (CTC) between the electron-rich donor monomer and the electron-poor acceptor monomer. ingentaconnect.comcmu.eduresearchgate.net

Spectroscopic studies have confirmed the existence of a 1:1 charge-transfer complex between citraconic anhydride and styrene. cmu.edu This complex is believed to be the key propagating species in the polymerization, leading to a copolymer with a highly alternating structure. The formation of the CTC influences the kinetics and mechanism of the copolymerization, often described by the complex-participation model rather than the simple terminal model. cmu.edu

Citraconic anhydride has also been successfully used in terpolymerization reactions. For instance, it has been terpolymerized with maleic anhydride and styrene, and with acrylamide (B121943) and vinyl acetate. wikipedia.orgacs.org These reactions also proceed via a free-radical mechanism, where the formation of charge-transfer complexes between the donor and acceptor monomers plays a crucial role in determining the composition and structure of the final polymer. ingentaconnect.com

Table 4: Polymerization Involving Citraconic Anhydride

| Monomers | Polymerization Type | Key Mechanistic Feature | Resulting Polymer |

| Citraconic anhydride, Styrene | Radical Copolymerization | Formation of a 1:1 Charge-Transfer Complex (CTC) | Alternating Copolymer |

| Citraconic anhydride, Maleic anhydride, Styrene | Radical Terpolymerization | CTC formation | Terpolymer |

| Citraconic anhydride, Acrylamide, Vinyl acetate | Radical Terpolymerization | CTC formation | Terpolymer |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A high-resolution ¹H NMR spectrum of (Z)-2-propan-2-ylbut-2-enedioic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule: the olefinic proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The two carboxylic acid protons would also be visible, typically as a broad singlet.

Olefinic Proton (=CH-): This proton, attached to the double bond, would appear in the downfield region of the spectrum, likely between 5.5 and 6.5 ppm, due to the deshielding effect of the double bond and adjacent carboxyl group.

Isopropyl Methine Proton (-CH(CH₃)₂): This proton would appear as a septet (a multiplet of seven lines) due to coupling with the six equivalent methyl protons. Its chemical shift would be influenced by the adjacent double bond.

Isopropyl Methyl Protons (-CH(CH₃)₂): The six methyl protons are chemically equivalent and would appear as a single doublet in the upfield (alkyl) region of the spectrum, due to coupling with the single methine proton.

Carboxylic Acid Protons (-COOH): These two protons would likely appear as a broad singlet at a very downfield chemical shift, typically >10 ppm. Their signal can be confirmed by D₂O exchange, which would cause the peak to disappear.

Table 4.1.1: Predicted ¹H NMR Resonances for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Olefinic H | 5.5 - 6.5 | Singlet |

| Isopropyl CH | 2.5 - 3.5 | Septet |

| Isopropyl CH₃ | 1.0 - 1.5 | Doublet |

| Carboxylic Acid OH | >10 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals would be expected.

Carboxylic Carbons (-COOH): The two carboxyl carbons would resonate at the most downfield positions, typically in the range of 165-185 ppm.

Olefinic Carbons (>C=C<): The two carbons of the double bond would appear in the range of 120-140 ppm.

Isopropyl Methine Carbon (-CH(CH₃)₂): This carbon would be found in the aliphatic region.

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons would give a single signal in the upfield region of the spectrum.

Table 4.1.2: Predicted ¹³C NMR Resonances for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic C=O | 165 - 185 |

| Olefinic C | 120 - 140 |

| Isopropyl CH | 25 - 40 |

| Isopropyl CH₃ | 15 - 25 |

2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the olefinic proton signal to its corresponding carbon signal, the methine proton to the methine carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in establishing the connection of the isopropyl group to the double bond and the positions of the carboxyl groups. For instance, correlations would be expected from the olefinic proton to the adjacent carboxyl carbon and the other olefinic carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Molecular Vibrations and Conformations

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

O-H Stretch: A very broad and strong absorption band would be expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid groups would be expected around 1700 cm⁻¹. The conjugation with the C=C double bond might shift this frequency slightly.

C=C Stretch: An absorption for the carbon-carbon double bond stretch would be expected in the 1620-1680 cm⁻¹ region.

C-H Stretches: Absorptions for the sp² C-H stretch (olefinic) would appear just above 3000 cm⁻¹, while those for the sp³ C-H stretches (isopropyl) would be just below 3000 cm⁻¹.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) would involve derivatization of the carboxylic acid groups (e.g., to methyl or silyl (B83357) esters) to increase volatility.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound (158.15 g/mol ). Key fragmentation patterns would be expected, including:

Loss of a water molecule (M-18).

Loss of a carboxyl group (M-45).

Cleavage of the isopropyl group, leading to a fragment from the loss of a propyl radical (M-43).

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the crystal packing arrangement. This analysis would unambiguously confirm the Z-stereochemistry of the double bond.

Integration of Spectroscopic Data for Definitive Structural Characterization of this compound

The definitive structural elucidation of this compound, also known as 2-isopropylmaleic acid, is achieved through the synergistic integration of multiple spectroscopic techniques. While a single method may provide valuable clues, a comprehensive analysis combining Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous confirmation of its molecular structure, including the specific (Z)-stereochemistry of the double bond.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is crucial for identifying the different proton environments within the molecule. For this compound, we would anticipate four distinct signals. The broad signals from the carboxylic acid protons are highly dependent on the solvent and concentration and often appear over a wide chemical shift range. The isopropyl group will present as a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic splitting pattern. The vinylic proton will appear as a singlet.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H |

| =CH- | 5.8 - 6.5 | Singlet | 1H |

| -CH(CH₃)₂ | 3.0 - 3.5 | Septet | 1H |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. We expect to observe six distinct carbon signals for this compound, corresponding to the two carboxylic acid carbons, the two olefinic carbons of the double bond, and the two different carbons of the isopropyl group. The chemical shifts of the carboxylic acid carbons are typically found in the most downfield region of the spectrum. The sp² hybridized carbons of the double bond will resonate at intermediate chemical shifts, while the sp³ hybridized carbons of the isopropyl group will be the most upfield.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C OOH | 165 - 175 |

| C =C | 135 - 145 |

| C=C | 125 - 135 |

| C H(CH₃)₂ | 28 - 35 |

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorptions for the carboxylic acid and alkene functional groups. A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimers is expected, along with a sharp and intense C=O stretch. The C=C stretch of the alkene may be weaker due to the substitution pattern.

Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 |

| Alkene | C=C stretch | 1630 - 1680 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to deduce its structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 158. Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The fragmentation of the isopropyl group would also lead to characteristic daughter ions.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

|---|---|

| 158 | [M]⁺ |

| 141 | [M - OH]⁺ |

| 113 | [M - COOH]⁺ |

| 115 | [M - C₃H₇]⁺ |

By integrating the data from these complementary techniques, a complete and unambiguous structural assignment of this compound can be achieved. The ¹H and ¹³C NMR data confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides further structural information through fragmentation analysis.

Theoretical and Computational Chemistry of Z 2 Propan 2 Ylbut 2 Enedioic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) Studies on Ground State Properties and Conformational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on (Z)-2-propan-2-ylbut-2-enedioic acid would typically investigate its ground state geometry, determining bond lengths, bond angles, and dihedral angles.

Conformational analysis would be crucial, particularly exploring the rotational barriers around the single bonds connecting the isopropyl group and the carboxylic acid groups to the main carbon-carbon double bond. This analysis would identify the lowest energy conformers and the energy differences between various spatial arrangements. Such studies often employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), cc-pVTZ) to ensure the reliability of the results.

Ab Initio Methods for Predicting Molecular Properties and Reactivity Descriptors

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, these methods could be used to calculate molecular properties like dipole moment, polarizability, and ionization potential. Reactivity descriptors derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Elucidation

To understand how this compound might be synthesized or how it participates in reactions (e.g., isomerization, esterification, or cycloaddition), researchers would locate and characterize the transition state structures for these processes. A transition state is the highest energy point along a reaction coordinate. Its geometry and vibrational frequencies (specifically, the single imaginary frequency corresponding to the reaction mode) confirm the nature of the transformation.

Energy Profile Calculations for Key Transformations

Once reactants, products, and transition states are identified, a reaction energy profile can be constructed. This profile plots the potential energy of the system as it evolves along the reaction pathway. From this, key energetic data, such as activation energies and reaction enthalpies, can be calculated. This information is vital for predicting reaction rates and equilibrium positions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time.

MD simulations would reveal the dynamic conformational landscape of this compound, showing how its shape fluctuates under given conditions (e.g., in a solvent at a specific temperature). This is particularly important for understanding the flexibility of the isopropyl and carboxyl groups. Furthermore, by explicitly including solvent molecules (like water) in the simulation, MD can provide a detailed picture of solvation effects, including the formation of hydrogen bonds between the carboxylic acid groups and the solvent, which can significantly influence the molecule's preferred conformation and reactivity.

Predictive Computational Spectroscopy for Complementary Analysis and Experimental Validation

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These computational predictions serve a dual purpose: they provide a deeper understanding of the molecule's electronic structure and vibrational modes, and they offer a means to validate and interpret experimental data.

Density Functional Theory (DFT) is a commonly used method for these predictions due to its favorable balance of accuracy and computational cost. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental findings. By calculating the optimized molecular geometry, electronic properties, and vibrational frequencies in silico, a comprehensive spectroscopic profile of this compound can be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra.

These predictions are invaluable for assigning specific peaks in an experimental spectrum to the corresponding nuclei in the molecule. Discrepancies between predicted and observed shifts can highlight the influence of solvent effects, intermolecular interactions, or conformational changes that may not have been fully accounted for in the computational model.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound Note: The predicted values in this table are illustrative examples of what a DFT calculation might yield and are presented for the purpose of demonstrating the comparison methodology.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound Note: The predicted values in this table are illustrative examples of what a DFT calculation might yield and are presented for the purpose of demonstrating the comparison methodology.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of this compound can be calculated using computational chemistry. These calculations yield a set of normal modes, each with a corresponding frequency and intensity. The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental infrared (IR) and Raman spectra.

Predictive vibrational spectroscopy helps in the assignment of complex spectral bands. For instance, the characteristic stretching frequencies of the C=O, O-H, C=C, and C-H bonds can be precisely identified. This allows for a detailed analysis of the molecule's vibrational behavior and can aid in distinguishing between different isomers or conformers.

Table 3: Selected Predicted Vibrational Frequencies for this compound Note: The predicted values in this table are illustrative examples of what a DFT calculation might yield and are presented for the purpose of demonstrating the comparison methodology.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths for the transitions between molecular orbitals. The results can be used to predict the wavelength of maximum absorption (λmax) and to understand the nature of the electronic transitions (e.g., n → π* or π → π*).

For this compound, computational predictions can help to explain the observed absorption bands and how they are influenced by the molecule's conjugated system. The inclusion of solvent models in the calculations can also provide insight into how the polarity of the solvent affects the electronic spectrum.

By integrating these predictive computational techniques with experimental measurements, a more complete and robust characterization of this compound is achievable. This synergy between theory and experiment is a cornerstone of modern chemical analysis, enabling a deeper understanding of molecular structure and properties.

Biochemical Significance and Metabolic Pathway Integration

Intermediary Role in Leucine (B10760876) Biosynthesis Pathway

The biosynthesis of leucine from pyruvate (B1213749) involves a series of enzymatic reactions. nih.govresearchgate.net (Z)-2-propan-2-ylbut-2-enedioic acid functions as a transient intermediate in the isomerization of α-isopropylmalate to β-isopropylmalate. qmul.ac.uk

The first committed step in the leucine-specific branch of the biosynthesis pathway is catalyzed by the enzyme 2-isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase (EC 2.3.3.13). researchgate.netwikipedia.org This enzyme facilitates an aldol-type condensation reaction between acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate), the immediate precursor of valine. wikipedia.orgnih.gov The product of this reaction is (2S)-2-isopropylmalate (α-isopropylmalate), which is the direct precursor to this compound. researchgate.netnih.gov IPMS activity is a critical regulatory point in the pathway and is often subject to feedback inhibition by the final product, L-leucine. nih.govnih.gov

Following its synthesis, (2S)-2-isopropylmalate is acted upon by isopropylmalate dehydratase, also known as isopropylmalate isomerase (EC 4.2.1.33). qmul.ac.uk This enzyme catalyzes the stereospecific isomerization of (2S)-2-isopropylmalate to (2R,3S)-3-isopropylmalate (β-isopropylmalate). This conversion occurs through a two-step dehydration-hydration mechanism. In the first step, the enzyme dehydrates (2S)-2-isopropylmalate to form the intermediate this compound (2-isopropylmaleate). In the second step, this intermediate is hydrated to form (2R,3S)-3-isopropylmalate. qmul.ac.uk This isomerase contains an iron-sulfur cluster, which is essential for its catalytic activity. qmul.ac.uk

| Enzyme | EC Number | Reaction Step | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 2-Isopropylmalate Synthase (IPMS) | 2.3.3.13 | Forms the precursor to this compound | Acetyl-CoA + 3-methyl-2-oxobutanoate | (2S)-2-isopropylmalate + CoA |

| Isopropylmalate Dehydratase (Isomerase) | 4.2.1.33 | Forms and consumes this compound | (2S)-2-isopropylmalate | This compound + H₂O |

| Isopropylmalate Dehydratase (Isomerase) | 4.2.1.33 | (Continued) | This compound + H₂O | (2R,3S)-3-isopropylmalate |

| Attribute | (2S)-2-isopropylmalic acid | This compound |

|---|---|---|

| Common Name | α-Isopropylmalic acid | 2-Isopropylmaleic acid |

| Chemical Class | Saturated α-hydroxy dicarboxylic acid | Unsaturated dicarboxylic acid |

| Role in Pathway | Product of IPMS; Substrate for Isopropylmalate Dehydratase | Enzyme-bound intermediate of Isopropylmalate Dehydratase |

| Formation | Condensation of Acetyl-CoA and α-ketoisovalerate | Dehydration of (2S)-2-isopropylmalate |

Occurrence and Metabolic Flux in Biological Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

The leucine biosynthesis pathway, including the transient formation of this compound, is operative in a wide range of microorganisms, including the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govresearchgate.netresearchgate.netnih.gov These organisms are frequently used as model systems and for the industrial production of L-leucine through microbial fermentation. nih.govnih.gov

The regulation and metabolic flux of this pathway differ between these organisms. In E. coli, the genes encoding the necessary enzymes are typically organized in the leuABCD operon, which is regulated by mechanisms like attenuation. nih.gov In contrast, the corresponding LEU genes in S. cerevisiae are dispersed throughout the genome and are subject to a complex transcriptional regulation system. nih.govresearchgate.net The metabolic flux towards leucine is tightly controlled to meet cellular demands for protein synthesis while avoiding unnecessary energy expenditure. researchgate.net Metabolic engineering strategies often target the enzymes of this pathway to enhance the production of L-leucine. researchgate.netnih.gov

| Feature | Escherichia coli | Saccharomyces cerevisiae |

|---|---|---|

| Genetic Organization | Organized in the leuABCD operon | Genes (e.g., LEU1, LEU2, LEU4, LEU9) are dispersed across chromosomes |

| Primary Regulation | Attenuation of transcription responsive to aminoacyl-tRNAs | Transcriptional activation by the Leu3p protein, induced by α-isopropylmalate |

| Feedback Inhibition | IPMS is allosterically inhibited by L-leucine | IPMS isoenzymes are allosterically inhibited by L-leucine |

Interactions with Metal Ions in Biological Contexts (e.g., Al(III) chelation)

Metal ions are crucial for the function of many enzymes in metabolic pathways. nih.govijfans.org In the context of the leucine biosynthesis pathway, the enzyme responsible for the formation and conversion of this compound, isopropylmalate dehydratase, is an iron-sulfur [Fe-S] cluster-containing enzyme. qmul.ac.uk This demonstrates a direct and essential interaction with iron ions for catalysis. Furthermore, the enzyme that produces its precursor, IPMS, often requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, and a monovalent cation like K⁺ for optimal activity. wikipedia.org

As a dicarboxylic acid, the chemical structure of this compound gives it the intrinsic potential to act as a chelating agent, capable of binding metal cations. ymdb.cataylorfrancis.com Molecules with multiple carboxylate groups can form stable complexes with various metal ions, including trivalent ions like aluminum (Al(III)). While specific studies on the Al(III) chelation by this particular intermediate are not prominent, the principle of dicarboxylic acids sequestering metal ions is a well-established chemical phenomenon. nih.gov

Broader Implications in Primary Metabolism and Cellular Regulation

The leucine biosynthesis pathway is a core component of primary metabolism, providing one of the essential building blocks for protein synthesis. nih.gov Beyond this fundamental role, intermediates of the pathway can have broader regulatory functions. In S. cerevisiae, the precursor to this compound, α-isopropylmalate, functions as a key signaling molecule. nih.gov It binds to the transcriptional activator Leu3p, inducing a conformational change that allows Leu3p to activate the expression of the LEU1 and LEU2 genes, a classic example of feed-forward regulation. nih.gov This mechanism ensures that the production of downstream enzymes matches the availability of the substrate.

This regulatory network links the biosynthesis of a single amino acid to the broader metabolic state of the cell. For instance, the activity of IPMS can be modulated by CoA and Zn²⁺, creating a link to central energy and metal ion homeostasis. nih.gov The end product of the pathway, leucine, is itself a major regulator of cell growth and protein synthesis, notably through its activation of the mTOR signaling pathway in eukaryotes. nih.gov Therefore, the flux through intermediates like this compound is integrated into the complex network that governs cellular growth and response to nutritional cues.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Complex Organic Synthesis

In the realm of organic chemistry, a "building block" refers to a functionalized molecule that serves as a fundamental component for the bottom-up, modular assembly of more complex molecular architectures. sigmaaldrich.com (Z)-2-propan-2-ylbut-2-enedioic acid and its anhydride (B1165640) fit this description perfectly due to their high reactivity with a wide array of nucleophiles and electrophiles. ptgchemical.com This reactivity makes the molecule an ideal candidate for constructing intricate organic molecules. ptgchemical.com

The presence of multiple reactive sites—the two carboxylic acid groups and the carbon-carbon double bond—allows for a stepwise and controlled approach to building larger, more complex molecular systems. nih.gov Chemists can selectively target these functional groups to introduce new molecular fragments and build stereochemical complexity, which is a cornerstone of modern total synthesis. nih.gov The anhydride form, citraconic anhydride, is particularly useful as it can be readily prepared from the acid and serves as a highly reactive intermediate for creating diverse derivatives. ptgchemical.comorgsyn.org Its utility as a starting material is a key factor in its strategic importance for synthetic chemists aiming to access complex molecular targets efficiently. ptgchemical.com

Utilization in the Synthesis of Specific Organic Compounds and Reagents

The practical application of this compound as a synthetic precursor is well-documented. Its anhydride, citraconic anhydride, is a key starting material for a variety of organic compounds. ptgchemical.com Through reactions targeting its anhydride ring and double bond, it can be converted into a range of derivatives.

Notable transformations include its use in the preparation of:

Other Organic Acids and Carboxylates: Hydrolysis of the anhydride regenerates the diacid, while reactions with alcohols yield mono- and di-esters. ptgchemical.comorgsyn.org

Amides and Imides: Reaction with amines leads to the formation of amides and imides, which are important functional groups in pharmaceuticals and other biologically active molecules. ptgchemical.com

Ketones and Aldehydes: The molecule can serve as a precursor in multi-step syntheses that ultimately yield ketones and aldehydes. ptgchemical.com

Heterocyclic Compounds: It can act as a building block for more complex heterocyclic structures, such as pyridine (B92270) and acridine (B1665455) derivatives. ptgchemical.com

The thermal isomerization of itaconic acid anhydride is a common laboratory method to produce citraconic anhydride, which is then hydrolyzed to yield citraconic acid. wikipedia.org This accessibility further enhances its utility as a versatile reagent in organic synthesis.

Derivatives as Monomers and Cross-linking Agents in Polymer Chemistry

One of the most significant industrial applications of this compound derivatives is in polymer chemistry. ptgchemical.com Citraconic anhydride, due to its high reactivity, is frequently used as a monomer or comonomer in the production of various polymers. ptgchemical.com It is a member of a group of polyfunctional monomers, including maleic anhydride and itaconic acid, that are widely used to synthesize reactive macromolecules for high-performance materials. researchgate.net

| Polymer Type | Comonomers | Resulting Polymer | Reference |

|---|---|---|---|

| Vinyl Polymers | Styrene (B11656) | Poly(citraconic anhydride-co-styrene) | acs.org |

| Water-Soluble Polymers | Acrylamide (B121943), Vinyl Acetate | Binary and ternary copolymers | researchgate.net |

| Polyesters | Diols | Saturated/Unsaturated Polyesters | ptgchemical.com |

| Polyamides | Diamines | Polyamides | ptgchemical.com |

These polymerization reactions, often initiated by free-radical processes, allow for the creation of polymers with tailored properties. researchgate.net For instance, the copolymerization of citraconic anhydride with styrene has been studied to understand the kinetics and structure of the resulting polymer chains. acs.org

Furthermore, the difunctional nature of the molecule allows its derivatives to act as cross-linking agents . Cross-linking involves forming chemical bonds between polymer chains to create a three-dimensional network. This process transforms polymers, often making them more durable, rigid, and thermally stable. By incorporating citraconic acid derivatives into a polymer backbone, subsequent reactions can induce cross-linking, significantly enhancing the material's mechanical and chemical properties for use in applications like resins, coatings, and adhesives. ptgchemical.com

Potential in the Development of Functional Materials

The polymers derived from this compound are being explored for their potential in creating advanced functional materials. By modifying polymers with citraconic anhydride, it is possible to improve their physical, chemical, or biological properties. ptgchemical.com The resulting functional copolymers are considered for high-performance applications in bioengineering and nano engineering. researchgate.net

Research has indicated that materials incorporating these derivatives possess attractive properties for biomedical applications. For example, their biocompatibility makes them suitable for use in medical devices such as implants, scaffolds for tissue engineering, and drug delivery systems. ptgchemical.com Moreover, some studies have revealed that certain derivatives exhibit antibacterial and antifungal properties, opening the door for their use in formulating antimicrobial coatings and disinfectants. ptgchemical.com The ability to fine-tune the properties of these polymers through copolymerization makes this compound a promising building block for the next generation of smart and functional materials.

Table of Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| This compound | (2Z)-2-Methylbut-2-enedioic acid |

| Acrylamide | Prop-2-enamide |

| Acridine | Acridine |

| Citraconic acid | (2Z)-2-Methylbut-2-enedioic acid |

| Citraconic anhydride | 3-Methylfuran-2,5-dione |

| Itaconic acid | 2-Methylidenebutanedioic acid |

| Maleic anhydride | Furan-2,5-dione |

| Pyridine | Pyridine |

| Styrene | Ethenylbenzene |

| Vinyl acetate | Ethenyl acetate |

Emerging Research Frontiers and Challenges

Innovations in Green and Sustainable Synthesis Methodologies

The chemical industry's shift towards sustainability has catalyzed the development of environmentally benign synthesis routes for complex molecules. For (Z)-2-propan-2-ylbut-2-enedioic acid and related alkyl-substituted dicarboxylic acids, research is moving beyond traditional methods that often rely on harsh conditions and petroleum-based feedstocks.

Biocatalytic and Fermentative Approaches: A significant frontier is the use of microorganisms and enzymes to produce specialty chemicals. Fermentation pathways, which are well-established for producing compounds like itaconic and citric acid, are being explored for the synthesis of more complex derivatives. researchgate.net The potential exists to engineer metabolic pathways in fungi, such as Aspergillus terreus, or other microbes to produce alkyl-substituted butenedioic acids directly from renewable feedstocks like glucose. researchgate.net Enzymatic catalysis, using isolated enzymes like lyases or decarboxylases, offers a highly selective and efficient method for constructing the target molecule under mild, aqueous conditions, minimizing waste and energy consumption. nih.govnih.gov

Catalysis with Earth-Abundant Metals: Another key area is the replacement of precious metal catalysts (e.g., palladium, rhodium) with more sustainable alternatives. Research into catalysts based on earth-abundant metals for reactions like oxidation, hydrogenation, and carbon-carbon bond formation is crucial. google.com The vapor-phase oxidation of hydrocarbons is a traditional route for maleic anhydride (B1165640), and adapting this with greener catalysts and bio-based starting materials presents a significant research opportunity. d-nb.inforesearchgate.net

| Methodology | Description | Key Advantages | Research Challenges |

| Microbial Fermentation | Engineered microorganisms convert renewable feedstocks (e.g., sugars) into the target dicarboxylic acid. | Utilizes renewable resources; potentially lower energy consumption. | Strain development and optimization; achieving high yields and purity. |

| Enzymatic Synthesis | Isolated enzymes (e.g., lyases) catalyze specific bond formations with high chemo- and stereoselectivity. nih.gov | High selectivity; mild reaction conditions (aqueous, ambient temp/pressure). | Enzyme discovery and engineering; cost and stability of biocatalysts. |

| Bio-based Feedstock Conversion | Chemical conversion of platform molecules derived from biomass (e.g., furfural, citric acid) into the target compound. d-nb.infoorgsyn.org | Reduces reliance on fossil fuels; valorization of biomass. | Multi-step processes; catalyst efficiency and separation. |

Discovery of Novel Reactivity and Unexplored Chemical Transformations

The unique structural features of this compound—namely the cis-dicarboxylic acid groups, the carbon-carbon double bond, and the bulky isopropyl substituent—suggest a rich and potentially unique reactivity profile waiting to be explored.

Asymmetric Transformations: The prochiral nature of the double bond opens avenues for asymmetric synthesis. Catalytic asymmetric hydrogenation or epoxidation could lead to chiral derivatives that may have significant applications in pharmaceuticals or materials science. The steric hindrance from the isopropyl group could influence the stereochemical outcome of such reactions in novel ways.

Isomerization and Rearrangement: The conversion of maleic acid derivatives to their more stable fumaric acid (trans) counterparts is a well-known process, often catalyzed by acids, thiourea, or even light. wikipedia.org Studying the kinetics and mechanisms of the Z/E (cis/trans) isomerization of this compound is fundamental. organic-chemistry.org Furthermore, under certain conditions, substituted maleic anhydrides can undergo rearrangements, and the isopropyl group may direct these transformations toward unexplored molecular scaffolds.

Polymerization and Material Science: Maleic anhydride, a close relative, is a crucial monomer in the synthesis of unsaturated polyester (B1180765) resins and other copolymers. ptgchemical.com Investigating the incorporation of this compound or its anhydride into polymer chains is a promising frontier. The isopropyl group could impart unique properties to the resulting materials, such as altered solubility, thermal stability, or mechanical strength.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthesis and understand complex reaction mechanisms, researchers are increasingly turning to Process Analytical Technology (PAT), which involves real-time, in-situ monitoring. For a molecule like this compound, these techniques are invaluable.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time without the need for sampling. researchgate.net For instance, it could be used to monitor the kinetics of the isomerization of the cis-isomer to its trans counterpart or to follow the progress of its conversion into an anhydride. wikipedia.orgresearchgate.net Similarly, Raman spectroscopy can provide complementary information, particularly for reactions in aqueous media. These techniques allow for precise control over reaction conditions, leading to improved yields, higher purity, and enhanced safety.

| Technique | Application in Studying this compound | Information Gained |

| ATR-FTIR | Real-time monitoring of synthesis or isomerization reactions in solution. researchgate.net | Reaction kinetics, detection of intermediates, endpoint determination. |

| Raman Spectroscopy | Complementary analysis, especially for aqueous systems and solid-state transformations. | Vibrational modes, molecular structure changes, polymorphism. |

| NMR Spectroscopy | In-situ reaction monitoring using flow-NMR or benchtop NMR systems. | Structural elucidation of transient species, quantification of isomers. |

Development of High-Throughput Computational Screening and Design Methodologies

Computational chemistry and in silico design have become indispensable tools in modern chemical research, accelerating the discovery of new materials and bioactive molecules while reducing experimental costs. nih.gov

Predicting Physicochemical Properties: Advanced computational models can predict key properties of this compound and its virtual derivatives, such as solubility, stability, and reactivity. This allows researchers to prioritize which derivatives are most promising for synthesis and testing.

In Silico Screening for Biological Activity: One of the most exciting frontiers is the use of molecular docking and molecular dynamics simulations to screen vast virtual libraries of compounds against biological targets. researchgate.net By modeling the interaction of this compound with the active sites of various enzymes or receptors, researchers can hypothesize potential biological roles. nih.gov For example, dicarboxylic acids have been screened in silico as potential co-formers for active pharmaceutical ingredients (APIs) to enhance solubility or as inhibitors for enzymes implicated in disease. nih.govresearchgate.net This approach can rapidly identify promising avenues for therapeutic applications.

Designing Novel Materials: Computational methods can also be used to design new polymers or co-crystals. By simulating the intermolecular interactions between this compound and other molecules, scientists can predict how it will assemble in the solid state, guiding the experimental design of materials with desired properties like enhanced thermal stability or specific mechanical characteristics. mdpi.com

Comprehensive Elucidation of Unconventional Biological Roles and Intermolecular Interactions

While the precise biological functions of this compound are not yet well-defined, research on structurally similar metabolites like itaconic acid and citraconic acid provides a compelling roadmap for investigation. nih.gov

Metabolic and Immunomodulatory Effects: Itaconic acid is a key immunomodulatory metabolite produced by macrophages during inflammation. nih.gov Citraconic acid, the methyl-substituted analog of the target compound, is also found in biological systems and may play a role in metabolism and immunity. nih.govhmdb.ca A major research challenge is to determine if this compound has similar or novel biological activities. Does it inhibit key metabolic enzymes? Does it modulate inflammatory responses? The bulkier isopropyl group could lead to different binding affinities and specificities compared to its smaller analogs.

Intermolecular Interaction Studies: Understanding the non-covalent interactions of this compound is fundamental to elucidating its biological role and its behavior in materials. The cis-conformation of the carboxyl groups allows for the potential of intramolecular hydrogen bonding, which influences its acidity and conformation. quora.com Its interactions with water, proteins, and other biomolecules will be governed by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.com The distinctive effect of cis vs. trans isomers on properties like micellar growth has been demonstrated for maleic and fumaric acid, highlighting how stereochemistry dictates intermolecular forces. technion.ac.il Investigating these interactions using both experimental techniques (like X-ray crystallography and spectroscopy) and theoretical calculations is crucial for a complete understanding of the molecule's function. mdpi.com

Q & A

Q. How can researchers ethically reconcile open-data requirements with proprietary constraints in industrial collaborations involving this compound?

- Methodological Answer : Use data-sharing agreements to delineate public vs. restricted content. Publish anonymized datasets (e.g., aggregated bioactivity data) in repositories like Zenodo, retaining proprietary synthesis protocols under embargo. Cite collaborations in acknowledgments with institutional approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。